molecular formula C18H13F3N4O2 B1684429 GNF-2 CAS No. 778270-11-4

GNF-2

Número de catálogo: B1684429
Número CAS: 778270-11-4
Peso molecular: 374.3 g/mol
Clave InChI: WEVYNIUIFUYDGI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

GNF 2 es un inhibidor altamente selectivo y no competitivo de ATP de la quinasa BCR-ABL. Es conocido por su capacidad de atacar la BCR-ABL de tipo salvaje y muchos mutantes resistentes a imatinib clínicamente relevantes. Este compuesto ha sido fundamental en el estudio de la leucemia mieloide crónica (LMC) y otras afecciones relacionadas .

Análisis De Reacciones Químicas

Tipos de reacciones

GNF 2 principalmente se somete a reacciones de sustitución debido a su estructura aromática. También puede participar en reacciones de oxidación y reducción, dependiendo de los grupos funcionales presentes .

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones que involucran GNF 2 incluyen catalizadores de paladio, bases como el carbonato de potasio y solventes como la dimetilformamida. Las reacciones generalmente se llevan a cabo bajo condiciones de atmósfera inerte para evitar reacciones secundarias no deseadas .

Productos principales

Los principales productos formados a partir de reacciones que involucran GNF 2 dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, las reacciones de sustitución pueden introducir varios grupos funcionales en el anillo aromático, lo que lleva a una amplia gama de derivados .

Aplicaciones Científicas De Investigación

GNF-2 is an allosteric inhibitor of Bcr-Abl, initially developed as an anti-cancer drug for treating resistant chronic myelogenous leukemia . It binds to the myristate-binding site of c-Abl, improving pharmacokinetic properties . Research indicates that this compound can modulate c-Abl kinase activity by binding outside the ATP or substrate-binding sites .

Scientific Research Applications

This compound has shown potential in various scientific research applications, particularly in the context of cancer, bone resorption, and neuroinflammation .

Cancer Research

This compound was originally developed as an anti-cancer drug to treat resistant chronic myelogenous leukemia . It functions as a selective allosteric Bcr-Abl inhibitor, targeting wild-type BCR-ABL and many clinically relevant imatinib-resistant mutants . this compound inhibits HCK phosphorylation and IGF-1 activation by binding to the ABL myristoyl-binding pocket and blocking access to the HCK myristoyl moiety . Studies using solution NMR, X-ray crystallography, mutagenesis, and hydrogen exchange mass spectrometry have demonstrated that this compound binds to the myristate binding site of Abl, leading to changes in the structural dynamics of the ATP-binding site .

Bone Resorption

This compound has demonstrated anti-bone-resorptive properties, suggesting its therapeutic potential for treating bone-destructive disorders resulting from excessive osteoclastic bone resorption . It inhibits osteoclast differentiation from bone marrow macrophages (BMMs) and suppresses RANKL-induced NF-κB transcriptional activity and the induction of c-Fos and NFATc1, which are key transcription factors in osteoclastogenesis . Additionally, this compound inhibits the proliferation of osteoclast precursors by suppressing M-CSFR c-Fms and accelerates osteoclast apoptosis by inducing caspase-3 and Bim expression . In a mouse model of LPS-induced bone destruction, this compound reduced osteoclast number and bone loss .

Neuroinflammation and Pain

Mecanismo De Acción

GNF 2 ejerce sus efectos al unirse a un bolsillo de unión de miristoil en el lóbulo C del dominio de la quinasa c-ABL. Esta unión induce un cambio conformacional que inhibe la actividad de la quinasa de BCR-ABL. La inhibición de la actividad de la quinasa BCR-ABL conduce a la supresión de las vías de señalización descendentes, como la vía de señalización pro-supervivencia IGF-1, que es crucial para la supervivencia y proliferación de las células cancerosas .

Comparación Con Compuestos Similares

Compuestos similares

    Imatinib: Un inhibidor competitivo de ATP de BCR-ABL, utilizado como tratamiento de primera línea para la leucemia mieloide crónica.

    Dasatinib: Otro inhibidor competitivo de ATP con un espectro más amplio de actividad contra mutantes de BCR-ABL.

    Nilotinib: Un inhibidor competitivo de ATP más selectivo con mayor eficacia contra ciertos mutantes de BCR-ABL.

    Bosutinib: Se dirige a BCR-ABL y a las quinasas de la familia SRC, ofreciendo un espectro de actividad diferente.

    Ponatinib: Diseñado para superar la resistencia a otros inhibidores de BCR-ABL, particularmente la mutación T315I.

Singularidad de GNF 2

GNF 2 es único en su mecanismo de acción, ya que es un inhibidor no competitivo de ATP. Esto le permite atacar la quinasa BCR-ABL de una manera distinta a los inhibidores competitivos de ATP, lo que potencialmente reduce la probabilidad de desarrollo de resistencia. Además, su capacidad para inhibir mutantes resistentes a imatinib lo convierte en una herramienta valiosa en el tratamiento de la leucemia mieloide crónica .

Actividad Biológica

GNF-2 is a selective allosteric inhibitor of the BCR-ABL fusion protein, which is implicated in chronic myelogenous leukemia (CML) and other malignancies. This compound has garnered attention for its unique mechanism of action, pharmacological properties, and potential therapeutic applications beyond oncology.

This compound operates by binding to a myristoyl-binding pocket located in the C-lobe of the c-Abl kinase domain. This binding inhibits BCR-ABL kinase activity without competing with ATP or substrate binding sites. Unlike traditional inhibitors such as imatinib, which target the ATP-binding site, this compound's allosteric modulation allows it to effectively inhibit both wild-type BCR-ABL and various imatinib-resistant mutants, including E255V and Y253H .

Key Findings on Mechanism

  • Inhibition of HCK Activation : this compound has been shown to inhibit the phosphorylation of HCK (Hematopoietic Cell Kinase), which is crucial for the activation of the IGF-1 pro-survival signaling pathway in CML cells. This inhibition occurs without affecting the binding of HCK to BCR-ABL .
  • Impact on Neuroinflammation : Recent studies suggest that this compound also plays a role in neuroinflammation. It has been demonstrated to reduce lipopolysaccharide (LPS)-induced production of nitric oxide and pro-inflammatory cytokines in glial cells, indicating its potential utility in managing chronic pain and neurodegenerative conditions .

Pharmacological Profile

This compound exhibits a high degree of selectivity for BCR-ABL with an IC50 value ranging from 100 to 300 nM across different cell lines. This selectivity is significant as it minimizes off-target effects seen with less selective inhibitors . The following table summarizes the IC50 values for various cell lines expressing BCR-ABL:

Cell Line IC50 (nM)
Ba/F3.p210 BCR-ABL138
Ba/F3 E255V268
Ba/F3 Y253H194
K562273
SUP-B15268

Case Study: Neuroinflammation and Pain Management

A study investigated the effects of this compound on neuroinflammation and pain hypersensitivity using animal models. The results indicated that this compound administration significantly reduced mechanical and thermal hypersensitivities in models of diabetic and inflammatory pain. This suggests that c-Abl inhibition may provide therapeutic benefits in managing chronic pain conditions .

Experimental Methods

The study utilized various methodologies to assess the biological activity of this compound:

  • Enzyme-Linked Immunosorbent Assay (ELISA) : Used to measure TNF-α levels in glial cell cultures treated with LPS.
  • siRNA-Mediated Knockdown : Employed to confirm the role of c-Abl in mediating inflammatory responses.
  • Chronic Inflammatory Pain Model : Induced using Complete Freund’s Adjuvant (CFA) to evaluate pain behaviors post-treatment with this compound .

Q & A

Q. Basic: What is the primary mechanism of GNF-2 as a Bcr-Abl inhibitor, and what experimental methods confirm its allosteric binding mode?

This compound is a non-ATP competitive, allosteric inhibitor targeting the myristate-binding pocket of Bcr-Abl. This mechanism induces a conformational change that disrupts kinase activity by stabilizing an autoinhibited state. Key experimental validation includes:

  • NMR spectroscopy and X-ray crystallography to visualize binding in the myristate pocket .
  • Mutagenesis studies showing resistance in mutants (e.g., C464Y, P465S, V506L) near the binding site .
  • Hydrogen-deuterium exchange mass spectrometry revealing structural reorganization at the ATP-binding site upon this compound binding .

Q. Basic: How can researchers determine the IC₅₀ of this compound in Bcr-Abl-positive cell lines, and what key considerations ensure assay reliability?

IC₅₀ determination typically uses XTT proliferation assays or dye exclusion assays in Bcr-Abl-dependent cell models (e.g., K562, SUP-B15, Ba/F3.p210). Critical considerations:

  • Dose-response curves across 0.1–10 µM, with IC₅₀ values ranging 138–273 nM in wild-type cells .
  • Control for isoform specificity : Compare p185BCR/ABL vs. p210BCR/ABL-expressing Ba/F3 cells, ensuring equal protein expression via Western blotting .
  • Apoptosis validation : Use annexin V/PI staining to confirm cytotoxicity at ≥1 µM .

Q. Basic: What cellular models are optimal for evaluating this compound's specificity towards different Bcr-Abl isoforms (p185 vs. p210)?

  • Ba/F3 cells engineered to express p185 or p210BCR/ABL are standard. Key findings:
    • p210BCR/ABL cells show greater sensitivity (IC₅₀ ~250 nM vs. p185BCR/ABL IC₅₀ ~2 µM) .
    • Differential inhibition of autophosphorylation (e.g., CRKL substrate phosphorylation in p210 cells only) .
  • Patient-derived Ph+ ALL long-term cultures validate clinical relevance .

Q. Advanced: How should researchers address discrepancies between this compound's biochemical inactivity in kinase assays versus cellular efficacy?

This compound lacks activity in cell-free kinase assays but inhibits Bcr-Abl in cellular contexts. Resolve this by:

  • Cellular thermal shift assays (CETSA) to confirm target engagement in living cells.
  • Co-treatment with ATP-competitive inhibitors (e.g., imatinib) to assess synergistic effects, indicating indirect allosteric modulation .
  • Structural analysis of full-length Abl constructs, which reveal SH3/SH2 domain requirements for inhibition .

Q. Advanced: What methodological approaches validate the differential sensitivity of p185BCR/ABL and p210BCR/ABL mutants to this compound?

  • Resistance mutant panels : Test P-loop (Y253F, E255K) and gatekeeper (T315I) mutations in isoform-specific Ba/F3 models. Results:
    • p210 mutants retain partial sensitivity (IC₅₀ ~194–268 nM), while p185 mutants require higher doses .
    • T315I confers complete resistance in both isoforms .
  • Kinase activity profiling : Measure phospho-Stat5 and CrkII phosphorylation as downstream markers .

Q. Advanced: What strategies overcome T315I mutation-mediated resistance to this compound in Bcr-Abl⁺ leukemias?

  • Combination therapy : Co-administer this compound with ATP-competitive inhibitors (e.g., nilotinib), which synergistically inhibit T315I mutants .
  • Structural analogs : Develop derivatives like GNF-5 (improved pharmacokinetics but reduced potency) .
  • Target degradation : Conjugate this compound to proteolysis-targeting chimeras (PROTACs) to degrade Bcr-Abl-T315I .

Q. Advanced: How can combination therapy with ATP-competitive inhibitors enhance this compound's efficacy against resistant Bcr-Abl mutants?

  • Mechanistic synergy : this compound stabilizes the autoinhibited conformation, while ATP inhibitors block catalytic activity. Example protocols:
    • 1 µM imatinib + 10 µM this compound reduces resistant cell counts by >90% .
    • Isothermal titration calorimetry confirms cooperative binding .
  • In vivo validation : Use murine xenograft models of T315I-driven leukemia .

Q. Advanced: What structural biology techniques elucidate this compound's binding interactions with the myristate pocket?

  • Co-crystallography : Resolve this compound bound to c-Abl kinase domain (KD) at 2.1 Å resolution, showing interactions with Leu359, Tyr454, and water-mediated H-bonds .
  • SAR studies : Modify CF₃O and central pyrimidine groups; substitutions at these positions abolish activity .
  • NMR titration : Monitor chemical shift perturbations in the myristate pocket upon this compound binding .

Q. Advanced: How does this compound exhibit antiviral activity beyond kinase inhibition, and what assays confirm its polypharmacological effects?

  • Dual mechanisms :
    • Abl kinase inhibition : Reduces viral replication in DENV-infected cells (EC₉₀ = 0.3 µM) .
    • Direct virion interaction : Biotin-conjugated this compound binds dengue E protein, inhibiting viral entry .
  • Assays :
    • Plaque reduction neutralization tests (PRNT) for viral yield .
    • Surface plasmon resonance (SPR) to quantify E protein binding .

Propiedades

IUPAC Name

3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N4O2/c19-18(20,21)27-14-6-4-13(5-7-14)25-16-9-15(23-10-24-16)11-2-1-3-12(8-11)17(22)26/h1-10H,(H2,22,26)(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEVYNIUIFUYDGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)C2=CC(=NC=N2)NC3=CC=C(C=C3)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40228443
Record name GNF-2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40228443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

778270-11-4
Record name GNF-2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0778270114
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GNF-2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40228443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[6-[[4-(Trifluoromethoxy)phenyl]amino]-4-pyrimidinyl]benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GNF-2
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6D7Q9Z2W7T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.